molecular formula C16H13NO3 B13097937 3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid

3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid

Cat. No.: B13097937
M. Wt: 267.28 g/mol
InChI Key: LGJUDEIROTVJTB-CJFZZDNDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid typically involves the reaction of 4-aminophenylacrylic acid with phenoxymethylene chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale preparation, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-((Phenoxymethylene)amino)phenyl)acrylic acid is unique due to its specific structural features, which confer distinct chemical and physical properties. Its phenoxymethylene group provides unique reactivity compared to similar compounds .

Properties

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

(E)-3-[4-(phenoxymethylideneamino)phenyl]prop-2-enoic acid

InChI

InChI=1S/C16H13NO3/c18-16(19)11-8-13-6-9-14(10-7-13)17-12-20-15-4-2-1-3-5-15/h1-12H,(H,18,19)/b11-8+,17-12?

InChI Key

LGJUDEIROTVJTB-CJFZZDNDSA-N

Isomeric SMILES

C1=CC=C(C=C1)OC=NC2=CC=C(C=C2)/C=C/C(=O)O

Canonical SMILES

C1=CC=C(C=C1)OC=NC2=CC=C(C=C2)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.